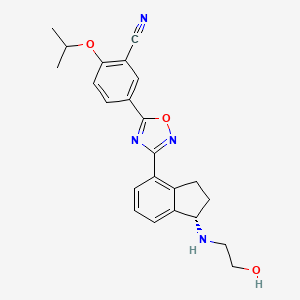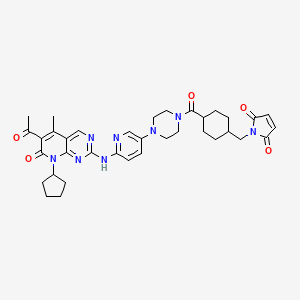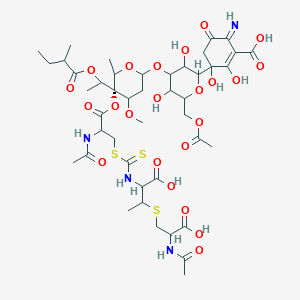
PE 154
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PE 154 is a potent fluorescent inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 280 pM and 16 nM respectively . It is commonly used to label β-amyloid plaques in histochemical analysis .
Molecular Structure Analysis
The molecular formula of PE 154 is C35H35N5O4 . Its molecular weight is 589.68 .
Physical And Chemical Properties Analysis
PE 154 is a white to light brown powder . It is soluble in DMSO to the extent of 10 mg/mL when warmed .
Applications De Recherche Scientifique
Neurological Research: Alzheimer’s Disease
PE 154 is a potent fluorescent inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 280 pM and 16 nM respectively . This compound is particularly significant in neurological research, especially for Alzheimer’s disease, as it targets and labels β-amyloid plaques in histochemical analysis . The ability to stain Aβ plaques without cross-reacting with phospho-tau makes PE 154 a valuable tool for studying the pathology of Alzheimer’s and potentially for the development of diagnostic techniques.
Biomedical Imaging
In the field of biomedical imaging, PE 154’s fluorescent properties are utilized to visualize specific structures within biological tissues. Its high affinity for β-amyloid plaques allows researchers to label these structures in both rodent and human tissue samples, facilitating the study of disease progression and the efficacy of therapeutic interventions .
Enzyme Inhibition Studies
PE 154 serves as an inhibitor for both AChE and BChE, enzymes that are known to associate with β-amyloid plaques. The study of PE 154’s inhibitory effects contributes to a deeper understanding of cholinergic mechanisms in the brain and their relationship with neurodegenerative diseases .
Pharmacological Research
The compound’s inhibitory action on key enzymes makes it a subject of interest in pharmacological research. By examining the interaction between PE 154 and these enzymes, scientists can explore new therapeutic strategies for conditions associated with enzyme dysfunction .
Chemical Biology
In chemical biology, PE 154 is used to investigate the molecular interactions and functions of cholinesterases. Its role as a fluorescent inhibitor helps in mapping the active sites and understanding the substrate specificity of these enzymes .
Material Science: Flame Retardancy
Although not directly related to the compound PE 154, research on polyethylene composites, which may be abbreviated similarly, focuses on enhancing flame retardancy. This involves studying the incorporation of various additives to improve the material’s resistance to fire, which is crucial for safety in numerous applications .
Environmental Testing
The wide temperature control range of equipment like the MIR-154 Cooled Incubator, which could be associated with the term “PE 154” in a different context, allows for environmental tests that require precise temperature regulation. This is essential for experiments in environmental studies and testing .
Analytical Chemistry
PE 154’s properties make it a candidate for use in analytical chemistry, where its fluorescence can be a marker for specific reactions or processes. This can aid in the development of new assays and diagnostic tools .
Mécanisme D'action
Target of Action
PE 154, also known as Compound 13, is a potent fluorescent inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 280 pM and 16 nM, respectively . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.
Mode of Action
PE 154 interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. Additionally, PE 154 can label β-amyloid plaques in histochemical analysis , which are associated with neurodegenerative diseases like Alzheimer’s.
Biochemical Pathways
The primary biochemical pathway affected by PE 154 is the cholinergic pathway. By inhibiting AChE and BChE, PE 154 affects the metabolism of acetylcholine, leading to its increased concentration. This can affect various downstream effects, such as neuronal signaling and muscle contraction. Furthermore, the ability of PE 154 to label β-amyloid plaques suggests it may also influence pathways related to amyloid metabolism and clearance .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for PE 154 are not readily available, general principles apply. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters. For instance, PE 154 is soluble in DMSO , which could potentially aid in its absorption and distribution.
Result of Action
The inhibition of AChE and BChE by PE 154 leads to an increase in acetylcholine levels, which can enhance cholinergic signalingAdditionally, the ability of PE 154 to label β-amyloid plaques could make it a valuable tool in the study and potential treatment of Alzheimer’s disease .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N5O4/c1-3-40(4-2)24-17-18-27-31(20-24)44-35(43)28(34(27)42)21-36-23-15-13-22(14-16-23)19-32(41)38-39-33-25-9-5-7-11-29(25)37-30-12-8-6-10-26(30)33/h5,7,9,11,13-18,20-21,42H,3-4,6,8,10,12,19H2,1-2H3,(H,37,39)(H,38,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKDYQUBLFFWPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)CC(=O)NNC4=C5CCCCC5=NC6=CC=CC=C64)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[7-(Diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)




